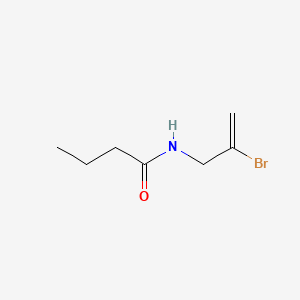
Butyramide, N-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyramide, N-(2-bromoallyl)-: is a chemical compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The compound has the molecular formula C7H12BrNO and a molecular weight of 206.08 g/mol . It is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.
Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to produce butyramide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyramide, N-(2-bromoallyl)- can undergo oxidation reactions.
Reduction: The compound can also undergo reduction reactions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Oxidation of butyramide, N-(2-bromoallyl)- can lead to the formation of carboxylic acids.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions can yield various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Butyramide, N-(2-bromoallyl)- is used in the synthesis of various organic compounds, including therapeutic drugs and bioactive organotin compounds .
Biology:
Medicine:
- It has applications in the synthesis of hydroxamic acids, which are used for therapeutic management as analgesic, anticonvulsant, cardiovascular (antihypertensive and diuretic), psychotropic (antidepressant and neuroleptic), and anti-inflammatory agents .
Industry:
Mechanism of Action
The mechanism by which butyramide, N-(2-bromoallyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, butyrate, a related compound, acts as a key modulator for defense against viral infections through the modulation of several immune and non-immune mechanisms . Butyrate is also able to exert a potent anti-inflammatory action in the gastrointestinal tract .
Comparison with Similar Compounds
Butyramide: The parent compound, butyramide, has similar properties but lacks the bromoallyl group.
Isobutyramide: Another similar compound, isobutyramide, has a different structural arrangement but shares some chemical properties.
Uniqueness:
- The presence of the bromoallyl group in butyramide, N-(2-bromoallyl)- makes it unique compared to its parent compound and other similar compounds. This structural feature imparts distinct chemical reactivity and potential applications in various fields.
Properties
CAS No. |
100700-19-4 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)butanamide |
InChI |
InChI=1S/C7H12BrNO/c1-3-4-7(10)9-5-6(2)8/h2-5H2,1H3,(H,9,10) |
InChI Key |
JWWPHLSIHMJIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















